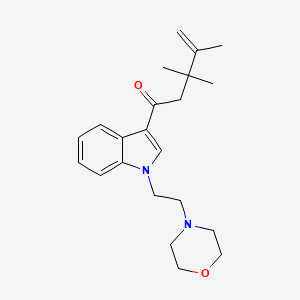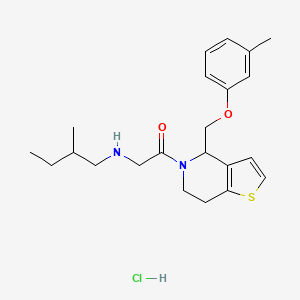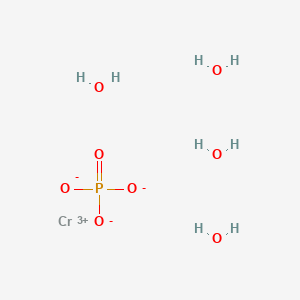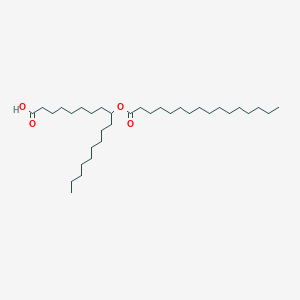
A-796260 Degradant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-796260 Degradant is an impurity that may be produced in the synthesis of A-796260 . A-796260 is a synthetic cannabinoid (CB) that shows high selectivity for the CB2 receptor over the CB1 receptor . It also shows efficacy in vivo in models of inflammatory, post-operative, neuropathic, and osteoarthritic pain, activities which are selectively blocked by CB2 receptor-selective antagonists .
Synthesis Analysis
The synthesis of A-796260 involves acylation of indole with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride, which produces a mixture of the desired C (3)- and undesired N-acylated regioisomers. These isomers can be separated by silica gel chromatography .Molecular Structure Analysis
The molecular formula of A-796260 Degradant is C22H30N2O2 . The InChI code is InChI=1S/C22H30N2O2/c1-17(2)22(3,4)15-21(25)19-16-24(20-8-6-5-7-18(19)20)10-9-23-11-13-26-14-12-23/h5-8,16H,1,9-15H2,2-4H3 . The canonical SMILES is CC(=C)C©©CC(=O)C1=CN(C2=CC=CC=C21)CCN3CCOCC3 .Physical And Chemical Properties Analysis
The molecular weight of A-796260 Degradant is 354.5 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 7 rotatable bonds . Its exact mass and monoisotopic mass are 354.230728204 g/mol . Its topological polar surface area is 34.5 Ų . It has 26 heavy atoms .Scientific Research Applications
Analytical Reference Standard
A-796260 Degradant is used as an Analytical Reference Standard . It is a compound of known purity, used to calibrate or check the accuracy of analytical instruments used in chemical analysis.
Forensic Chemistry & Toxicology
In the field of Forensic Chemistry & Toxicology , A-796260 Degradant is used for research purposes . It can be used in the identification and quantification of the compound in forensic samples.
Cannabinoid Research
A-796260 Degradant is used in Cannabinoid Research . It is a synthetic cannabinoid that shows high selectivity for the CB2 receptor over the CB1 receptor .
Pain Management Research
The compound shows efficacy in vivo in models of inflammatory, post-operative, neuropathic, and osteoarthritic pain . These activities are selectively blocked by CB2 receptor-selective antagonists .
Mass Spectrometry
A-796260 Degradant is used in Mass Spectrometry applications . It can be used as a reference standard in mass spectrometry for the identification and quantification of the compound.
Synthesis Impurity Identification
A-796260 Degradant is an impurity that may be produced in the synthesis of A-796260 . It can be used in the identification and quantification of impurities in the synthesis process.
Mechanism of Action
Target of Action
The primary target of A-796260 Degradant is the cannabinoid CB2 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
A-796260 Degradant is a synthetic cannabinoid that shows high selectivity for the CB2 receptor . It interacts with this receptor, leading to a series of intracellular events.
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol has been reported . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
A-796260 Degradant shows efficacy in vivo in models of inflammatory, post-operative, neuropathic, and osteoarthritic pain . These activities are selectively blocked by CB2 receptor-selective antagonists , indicating that its effects are mediated through the CB2 receptor.
Safety and Hazards
Future Directions
As the physiological and toxicological properties of A-796260 Degradant are not known , future research could focus on these aspects. Additionally, given the efficacy of A-796260 in various pain models, further investigation into the potential therapeutic applications of its degradant could be beneficial.
properties
IUPAC Name |
3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-17(2)22(3,4)15-21(25)19-16-24(20-8-6-5-7-18(19)20)10-9-23-11-13-26-14-12-23/h5-8,16H,1,9-15H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORODOQLOVWDSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342250 |
Source


|
| Record name | 3,3,4-Trimethyl-1-(1-(2-morpholinoethyl)-1H-indol-3-yl)pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1616469-10-3 |
Source


|
| Record name | 3,3,4-Trimethyl-1-(1-(2-morpholinoethyl)-1H-indol-3-yl)pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)



![[3-Oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B593259.png)

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)


